(3,3-Dimethylcyclopentyl)hydrazine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H16N2 |
|---|---|
Molecular Weight |
128.22 g/mol |
IUPAC Name |
(3,3-dimethylcyclopentyl)hydrazine |
InChI |
InChI=1S/C7H16N2/c1-7(2)4-3-6(5-7)9-8/h6,9H,3-5,8H2,1-2H3 |
InChI Key |
XTEHUBPZFBXEIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(C1)NN)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3,3 Dimethylcyclopentyl Hydrazine
Elucidation of Optimized Synthetic Pathways to (3,3-Dimethylcyclopentyl)hydrazine
Optimized synthetic routes to this compound are centered on multi-step strategies that begin with readily available precursors. The focus is on maximizing yield while understanding the intricate mechanisms that govern the introduction of the hydrazine (B178648) moiety.
The most common and adaptable strategy for synthesizing this compound involves a multi-step sequence starting from 3,3-dimethylcyclopentanone (B1585620). This pathway typically includes the formation of a hydrazone intermediate, followed by a reduction step. The optimization of this process hinges on the selection of reagents and reaction conditions for each step.
A primary route involves the condensation of 3,3-dimethylcyclopentanone with hydrazine hydrate (B1144303) or a protected hydrazine to form the corresponding hydrazone. This reaction is often catalyzed by a small amount of acid. The subsequent reduction of the C=N double bond is a critical step, with various reducing agents employed to optimize the yield of the final saturated hydrazine.
Recent advancements in computer-aided synthesis planning (CASP) are also noteworthy. Transformer-based models can now directly generate multi-step synthetic routes, bypassing the need for iterative single-step predictions and potentially offering novel, efficient pathways. arxiv.org
Below is a representative data table outlining a common synthetic pathway and potential optimization parameters.
| Step | Transformation | Reagents & Conditions | Typical Yield (%) | Research Findings |
| 1 | Hydrazone Formation | 3,3-dimethylcyclopentanone, Hydrazine hydrate (N₂H₄·H₂O), Ethanol (B145695) (EtOH), Reflux | 85-95 | Condensation is typically efficient for ketones. The gem-dimethyl group does not significantly hinder the reaction. |
| 2a | Hydrazone Reduction | Sodium borohydride (B1222165) (NaBH₄), Methanol (MeOH), 0°C to RT | 70-85 | A mild and common method for reducing hydrazones to hydrazines. |
| 2b | Hydrazone Reduction | Lithium aluminum hydride (LiAlH₄), THF, Reflux | 75-90 | A more powerful reducing agent, often providing higher yields but requiring stricter anhydrous conditions. |
| 2c | Catalytic Hydrogenation | H₂, Palladium on carbon (Pd/C), EtOH, High Pressure | 80-95 | An effective and clean reduction method, though it requires specialized pressure equipment. researchgate.net |
This table is generated based on standard organic chemistry principles and may not represent experimentally verified yields for this specific compound.
The mechanism of hydrazine formation in this context is a two-part process. The initial step is the nucleophilic addition of hydrazine to the carbonyl carbon of 3,3-dimethylcyclopentanone. This is followed by dehydration to form the stable C=N bond of the hydrazone. The reaction is typically acid-catalyzed, which protonates the carbonyl oxygen, making the carbon more electrophilic and susceptible to attack by the hydrazine nitrogen.
The second part of the mechanism involves the reduction of the hydrazone. For hydride reagents like NaBH₄ or LiAlH₄, the mechanism involves the transfer of a hydride ion to the carbon of the C=N bond, followed by protonation of the resulting anion to yield the final hydrazine product.
A key structural feature of the precursor is the gem-dimethyl group on the cyclopentane (B165970) ring. This substitution induces the Thorpe-Ingold effect, where the C-C-C bond angle at the quaternary carbon is compressed, bringing the reactive ends of a chain closer together. baranlab.org While more relevant for ring-closure reactions, this conformational constraint can influence the reactivity of the carbonyl group by affecting the accessibility of the reaction center. baranlab.org Mechanistic studies on the gas-phase reactions of hydrazines with ozone have also provided insights into their degradation pathways and the formation of various intermediates, which is crucial for understanding the stability and reactivity of the final product. researchgate.net
The primary precursor for the synthesis of this compound is 3,3-dimethylcyclopentanone. The reactivity of this ketone is governed by the electrophilicity of its carbonyl carbon. The gem-dimethyl group at the C3 position does not present significant steric hindrance to the carbonyl at C1, allowing for efficient nucleophilic attack by hydrazine.
An alternative precursor could be 3,3-dimethylcyclopentene (B1616611). In this case, a hydrohydrazination reaction could be employed. The selectivity of this reaction—that is, the addition of the hydrazine moiety to the double bond—would depend heavily on the catalytic system used. Cobalt- and manganese-catalyzed hydrohydrazination reactions have been shown to be effective for a broad scope of olefins, including mono- and di-substituted variants. acs.org The mechanism for such reactions is proposed to involve a rate-limiting hydrocobaltation of the alkene, followed by an amination step. acs.org
The choice of the hydrazine source also impacts selectivity. Using hydrazine itself (N₂H₄) leads directly to the target compound after reduction. However, using protected hydrazines, such as N-Boc hydrazine, can be advantageous. The bulky protecting group can influence the stereochemical outcome in chiral systems and allows for further functionalization before a final deprotection step. organic-chemistry.orgnih.gov
Novel Catalytic Approaches in the Synthesis of Substituted Hydrazines
The development of novel catalysts is a major frontier in the synthesis of substituted hydrazines. Both transition metal-based and metal-free systems offer unique advantages in terms of efficiency, selectivity, and environmental impact.
Transition metals are widely used to catalyze the formation of C-N and N-N bonds, which are central to hydrazine synthesis. Several strategies could be adapted for the synthesis of this compound.
Hydrohydrazination of Alkenes: As mentioned, cobalt and manganese complexes can catalyze the direct addition of a protected hydrazine across a double bond. acs.org This method transforms an alkene like 3,3-dimethylcyclopentene directly into a protected version of the target hydrazine.
Reductive Amination: Ruthenium complexes have been utilized for the synthesis of alkylated acyl hydrazides from alcohols using a "borrowing hydrogen" strategy. organic-chemistry.org This approach could potentially be adapted for the direct conversion of 3,3-dimethylcyclopentanol to the desired hydrazine.
Cross-Coupling Reactions: Palladium and copper catalysts are effective in coupling aryl halides with hydrazines. organic-chemistry.org While less directly applicable to an alkyl hydrazine, related nickel-catalyzed C-N coupling reactions of (hetero)aryl chlorides with hydrazides demonstrate the potential for forming C-N bonds under photochemical conditions. organic-chemistry.org Heterogeneous nickel-based catalysts have also been successfully used for the simple and efficient synthesis of ketazines (bis-hydrazine derivatives) from ketones and hydrazine hydrate at room temperature. mdpi.com
The table below summarizes some relevant transition metal-catalyzed reactions.
| Metal Catalyst | Reaction Type | Substrates | Key Advantage |
| Cobalt (Co) | Hydrohydrazination | Olefins, Di-tert-butyl azodicarboxylate | Broad functional group tolerance; applicable to various substituted olefins. acs.org |
| Ruthenium (Ru) | Borrowing Hydrogen | Alcohols, Hydrazides | Forms C-N bond directly from alcohols, offering high atom economy. organic-chemistry.org |
| Nickel (Ni) | Ketazine Formation | Ketones, Hydrazine | Heterogeneous catalyst, environmentally friendly, short reaction times, and high yields. mdpi.com |
| Palladium (Pd) | Allylic Substitution | Allyl acetates, Arylhydrazines | Highly regioselective under mild conditions. organic-chemistry.org |
This table illustrates general catalytic methods applicable to hydrazine synthesis.
In a push towards greener chemistry, metal-free catalytic systems are gaining prominence.
Organocatalysis: Organocatalysts offer mild and selective methods for forming bonds. For instance, an enantioselective synthesis of α-hydrazino aldehydes has been achieved from alcohols and N-Boc hydrazine using in situ aerobic dual oxidation with an organocatalyst. organic-chemistry.org Furthermore, diimide, which can be generated in situ from hydrazine hydrate using a riboflavin-derived organocatalyst, is an effective agent for the reduction of carbon-carbon double bonds, presenting an alternative to metal-catalyzed hydrogenations. acs.org Hydrazine-catalyzed ring-opening metathesis polymerization (ROMP) of cyclobutenes has also been reported, showcasing the ability of hydrazines themselves to act as catalysts in certain transformations. chemrxiv.org
Biocatalysis: The field of biocatalysis for hydrazine synthesis is nascent but promising. Recently, a bacterial hydrazine transferase was discovered that catalyzes the condensation of free hydrazine (N₂H₄) with a polyketide intermediate. nih.gov This enzyme was identified in the biosynthesis of the antibiotic albofungin (B1666813) and is responsible for creating a rare N-aminolactam structure. nih.gov While this specific enzyme acts on an aromatic substrate, its discovery opens the door to engineering biocatalysts for the synthesis of a wider range of N-N bond-containing molecules, potentially including alkyl hydrazines like this compound. nih.gov
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of hydrazine derivatives aims to reduce environmental impact by minimizing hazardous substances, improving energy efficiency, and designing for degradation. These principles can be hypothetically applied to the production of this compound.
The initial step in the likely synthesis of this compound is the condensation of 3,3-dimethylcyclopentan-1-one with hydrazine. Traditionally, this reaction might be performed in an organic solvent like ethanol. However, embracing green chemistry principles encourages the use of more benign reaction media.
Hydrazine hydrate (N₂H₄·H₂O) itself is an aqueous solution, making water a natural and environmentally friendly solvent choice for the formation of the hydrazone intermediate. The reaction of a ketone with hydrazine hydrate in an aqueous medium is a well-documented method for producing hydrazones, often proceeding efficiently without the need for organic solvents. youtube.comorgsyn.orgscribd.com For instance, the synthesis of 3,5-dimethylpyrazole (B48361) from acetylacetone (B45752) and hydrazine hydrate can be successfully carried out in water, yielding a clean product and simplifying workup procedures. orgsyn.orgscribd.com This approach eliminates the use of volatile organic compounds (VOCs), reducing emissions and associated health and environmental risks.
In some cases, the reaction can be performed under solvent-free conditions, where the reactants are mixed neat, sometimes with gentle heating. This method is the most ideal from a solvent-reduction standpoint, though its feasibility would depend on the physical states and reactivity of the starting ketone and hydrazine.
The subsequent reduction of the 3,3-dimethylcyclopentanone hydrazone to this compound presents further opportunities for green solvent use. Catalytic hydrogenation, a common reduction method, can be performed in green solvents like ethanol or even water, depending on the catalyst and substrate solubility.
Table 1: Comparison of Reaction Media for the Synthesis of Hydrazone Intermediates
| Method | Solvent | Advantages | Potential Challenges |
| Traditional Synthesis | Ethanol, Methanol | Good solubility for many organic substrates. | Use of volatile organic compounds (VOCs); flammability. |
| Aqueous Synthesis | Water | Environmentally benign; non-flammable; low cost; simplifies workup. scribd.com | Potential for lower solubility of non-polar substrates. |
| Solvent-Free Synthesis | None | Eliminates solvent waste; high reactant concentration. | Requires at least one reactant to be liquid; potential for high viscosity. |
Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in converting the mass of reactants into the desired product. The goal is to maximize the incorporation of reactant atoms into the final product, thereby minimizing waste.
The proposed two-step synthesis of this compound can be evaluated for its atom economy.
Hydrazone Formation: The condensation of 3,3-dimethylcyclopentan-1-one (C₇H₁₂O) with hydrazine (N₂H₄) to form the hydrazone (C₇H₁₄N₂) has a high theoretical atom economy. The only byproduct is a single molecule of water (H₂O).
C₇H₁₂O + N₂H₄ → C₇H₁₄N₂ + H₂O
This step is inherently efficient in terms of atom utilization.
Catalytic Hydrogenation: Using molecular hydrogen (H₂) with a metal catalyst (e.g., Nickel, Palladium) is the most atom-economical method. rsc.org In theory, all atoms from the hydrogen gas are incorporated into the product. The catalyst is used in small amounts and can often be recovered and recycled, minimizing waste.
Transfer Hydrogenation: Using a source like hydrazine hydrate itself as the hydrogen donor in the presence of a catalyst (a Wolff-Kishner type reduction) also presents good atom economy, producing only nitrogen gas and water as byproducts. libretexts.org
Stoichiometric Hydride Reagents: The use of reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) results in lower atom economy. nih.gov These reactions produce stoichiometric amounts of inorganic salt byproducts (e.g., borates or aluminates) that must be separated and disposed of as waste.
Table 2: Atom Economy Analysis of a Hypothetical Hydrazone Reduction
| Reduction Method | Reagents | Byproducts | Atom Economy | Waste Profile |
| Catalytic Hydrogenation | H₂, Metal Catalyst | None (theoretically) | ~100% | Minimal (spent catalyst) |
| Wolff-Kishner Reduction | Hydrazine, Base | N₂, H₂O | High | Benign gaseous byproduct |
| Sodium Borohydride | NaBH₄, Solvent | Borate salts, H₂ | Lower | Significant inorganic waste stream |
Minimizing waste involves not only choosing atom-economical reactions but also optimizing reaction conditions to maximize yield and reduce the formation of side products, thereby simplifying purification and reducing solvent usage during workup and chromatography.
Stereoselective Synthesis of this compound and its Chiral Analogues
The specific molecule, this compound, is achiral. It possesses a plane of symmetry that passes through the C1 carbon (bearing the hydrazine group) and the C3 carbon (bearing the gem-dimethyl groups). Therefore, its synthesis does not require stereoselective control to produce a single enantiomer.
However, the principles of stereoselective synthesis are critical for producing chiral analogues, which could have important applications in areas like asymmetric catalysis or pharmaceuticals. A closely related chiral analogue would be, for example, (3R, 1S)-3-methyl-1-cyclopentylhydrazine or (3S, 1R)-3-methyl-1-cyclopentylhydrazine . The synthesis of such chiral hydrazines relies on the asymmetric reduction of a prochiral C=N bond in a hydrazone intermediate.
The transition-metal-catalyzed asymmetric hydrogenation of hydrazones is a powerful and efficient method for accessing chiral hydrazines with high enantiomeric purity. nih.gov This strategy typically involves reacting a prochiral hydrazone with hydrogen gas in the presence of a chiral catalyst, usually a complex of a transition metal (like Nickel, Rhodium, Iridium, or Ruthenium) with a chiral phosphine (B1218219) ligand. nih.gov
For instance, to synthesize a chiral analogue of this compound, one could start with 3-methylcyclopentanone. This ketone would be reacted with a protected hydrazine (e.g., N-Boc hydrazine) to form the corresponding N-protected hydrazone. This prochiral hydrazone could then be subjected to asymmetric hydrogenation. The choice of the metal and the specific chiral ligand is crucial for achieving high enantioselectivity (a high percentage of the desired enantiomer). Research has shown that various chiral diphosphine ligands, when complexed with metals like Nickel, can catalyze the hydrogenation of N-acyl hydrazones to produce chiral cyclic hydrazines with excellent yields and enantiomeric excesses (ee) often exceeding 99%.
Table 3: Examples of Catalyst Systems for Stereoselective Synthesis of Chiral Hydrazines
| Catalyst System | Substrate Type | Reported Enantiomeric Excess (ee) | Reference |
| Ni-(S,S)-Ph-BPE complex | Cyclic N-acyl hydrazones | Up to >99% | nih.gov |
| Rh-Josiphos / Rh-Taniaphos | N-alkoxycarbonyl hydrazones | Not specified, but practical for large scale | |
| [Pd(R)-DTBM-SegPhos(OCOCF₃)₂] | Fluorinated hydrazones | Up to 94% | |
| Ru-Diphosphine complex | Prochiral hydrazones | Up to 99% | nih.gov |
The resulting chiral N-protected hydrazine can then be deprotected under appropriate conditions to yield the final, optically pure chiral hydrazine analogue. This approach provides a versatile and highly effective route to a wide range of enantioenriched hydrazine compounds.
Reaction Mechanisms and Reactivity Profiles of 3,3 Dimethylcyclopentyl Hydrazine
Nucleophilic Reactivity of the Hydrazine (B178648) Moiety in (3,3-Dimethylcyclopentyl)hydrazine
The presence of two nitrogen atoms, particularly the terminal -NH₂ group, makes the hydrazine moiety a potent nucleophile. This reactivity is central to its role in forming new carbon-nitrogen and nitrogen-nitrogen bonds. The alkyl substitution on one of the nitrogen atoms influences its reactivity; while alkyl groups are electron-donating and can increase the basicity and nucleophilicity, the steric bulk of the 3,3-dimethylcyclopentyl group can modulate this effect by hindering the approach to the nitrogen atoms.
Substituted hydrazines like this compound readily undergo condensation reactions with aldehydes and ketones. This classic reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazine onto the electrophilic carbonyl carbon. The initial addition is followed by the elimination of a water molecule to form the corresponding hydrazone derivative.
The general mechanism proceeds in two main steps, typically catalyzed by acid:
Nucleophilic Addition: The terminal NH₂ group of this compound attacks the carbonyl carbon, leading to a zwitterionic intermediate that quickly undergoes proton transfer to form a carbinolamine.
Dehydration: The carbinolamine is protonated at the oxygen atom, turning the hydroxyl group into a good leaving group (-OH₂⁺). Subsequent elimination of water and deprotonation of the nitrogen atom yields the stable C=N double bond of the hydrazone.
While no specific studies detailing the condensation reactions of this compound have been published, its behavior is expected to be analogous to other alkylhydrazines. The reaction is a cornerstone for creating derivatives and is often the first step in more complex syntheses, such as the Wolff-Kishner reduction. organicchemistrydata.orgdtic.mil
Table 1: General Condensation Reaction of this compound with Carbonyl Compounds
| Reactant 1 | Reactant 2 (Carbonyl) | Product Type | General Structure of Product |
| This compound | Aldehyde (R-CHO) | Aldehyde Hydrazone | |
| This compound | Ketone (R-CO-R') | Ketone Hydrazone |
Note: R and R' represent generic alkyl or aryl substituents.
The nitrogen atoms of this compound are nucleophilic and can be readily acylated or alkylated.
Acylation involves the reaction with acylating agents like acyl chlorides or anhydrides to form acylhydrazides. The terminal nitrogen (-NH₂) is generally more reactive and less sterically hindered than the substituted nitrogen, leading to acylation primarily at this position. The resulting N-acyl-N'-(3,3-dimethylcyclopentyl)hydrazides are stable compounds and important synthetic intermediates. The reaction proceeds via a standard nucleophilic acyl substitution mechanism.
Alkylation with alkyl halides can be more complex. While the terminal nitrogen is more accessible, the substitution pattern can be controlled by the choice of reagents and reaction conditions. organic-chemistry.orgd-nb.info The use of strong bases can generate a nitrogen anion, enhancing nucleophilicity and facilitating alkylation. organic-chemistry.orgd-nb.info Methods for selective alkylation of substituted hydrazines have been developed, allowing for precise control over the synthesis of di- or tri-substituted hydrazine derivatives. organic-chemistry.orgd-nb.infosioc-journal.cnnih.gov For this compound, direct alkylation would likely yield a mixture of products without careful control of the reaction conditions.
Cyclization Reactions and Heterocyclic Synthesis with this compound
One of the most significant applications of substituted hydrazines in organic synthesis is the construction of nitrogen-containing heterocycles. Their ability to react with bifunctional electrophiles makes them ideal precursors for five- and six-membered rings.
The Knorr pyrazole (B372694) synthesis is a classic and widely used method that involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. beilstein-journals.org This reaction is a powerful tool for creating substituted pyrazole rings, which are prevalent in pharmaceuticals and agrochemicals. nih.gov
This compound has been explicitly used as a reactant in the synthesis of complex fused heterocyclic compounds containing a pyrazole moiety. In a patented process, it is reacted with other cyclic ketones to form intermediates for fused pyrazole derivatives, highlighting its utility in building such scaffolds. organic-chemistry.org
The general mechanism involves a sequence of condensation and cyclization:
One of the hydrazine's nitrogen atoms (usually the more nucleophilic terminal -NH₂) attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate.
An intramolecular cyclization occurs as the second nitrogen atom attacks the remaining carbonyl group.
Dehydration of the resulting cyclic intermediate leads to the formation of the aromatic pyrazole ring.
When β-ketoesters are used instead of 1,3-diketones, the reaction can yield pyrazolones, which are a related class of five-membered heterocycles containing a ketone function in the ring.
When a non-symmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine like this compound, the formation of two different regioisomers is possible. The outcome of the reaction depends on which nitrogen atom of the hydrazine attacks which carbonyl group first.
Regioselectivity is influenced by several factors:
Electronic Effects: The difference in electrophilicity between the two carbonyl carbons of the dicarbonyl compound.
Steric Effects: The steric hindrance around the carbonyl groups and the nucleophilic nitrogen atoms. The bulky 3,3-dimethylcyclopentyl group would be expected to exert significant steric influence, favoring the attack of the terminal -NH₂ group on the less hindered carbonyl carbon.
Reaction Conditions: The choice of solvent and catalyst (acid or base) can significantly alter the regiochemical outcome. organic-chemistry.orgconicet.gov.ar For instance, aprotic dipolar solvents like DMAc have been shown to improve regioselectivity in pyrazole synthesis compared to traditional protic solvents like ethanol (B145695). nih.govorganic-chemistry.org
While no specific studies on the regioselectivity of this compound have been reported, general principles suggest that the reaction pathway would be strongly directed by the steric bulk of the dimethylcyclopentyl group, likely leading to a high degree of regioselectivity. organic-chemistry.orgresearchgate.netthieme-connect.de
Oxidative and Reductive Transformations of this compound
The hydrazine functional group is redox-active. It can be both oxidized and reduced under appropriate conditions.
Oxidative Transformations: Hydrazines can be oxidized to various products depending on the oxidizing agent and reaction conditions. Mild oxidation can produce diazenes (R-N=NH), which are themselves useful reagents. More vigorous oxidation can lead to the cleavage of the N-N bond and the formation of nitrogen gas, resulting in the corresponding hydrocarbon (3,3-dimethylcyclopentane). This transformation is the basis of the Wolff-Kishner reduction, where a ketone is first converted to its hydrazone and then heated with a strong base to reduce the carbonyl group to a methylene (B1212753) group. organicchemistrydata.org The oxidation of substituted hydrazines by metal complexes like hexachloroiridate(IV) has also been studied, often proceeding through a single-electron transfer mechanism to form hydrazyl free radicals. researchgate.net
Reductive Transformations: The N-N single bond in hydrazines can be cleaved by strong reducing agents, a process known as hydrogenolysis. Catalytic hydrogenation (e.g., using Raney Nickel) can cleave the N-N bond to yield two separate amines. In the case of this compound, this would produce 3,3-dimethylcyclopentylamine and ammonia (B1221849). This reaction provides a synthetic route to primary amines from their corresponding hydrazine precursors.
Generation of Reactive Intermediates from this compound
The chemical transformations of this compound often proceed through the formation of highly reactive intermediates. These transient species are central to understanding the compound's reaction pathways.
One of the key reactive intermediates formed from substituted hydrazines is the hydrazinium (B103819) radical. During oxidation processes, for instance, the hydrazine can transfer electrons to an oxidizing agent, leading to the formation of a hydrazinium radical cation. In a study on the oxidation of hydrazine by a ruthenium(III) complex, the formation of a hydrazinium radical (N₂H₄⁺) was identified as a key step in the reaction mechanism. researchgate.net This radical can then undergo further reactions, such as deprotonation and subsequent oxidation, to ultimately form dinitrogen (N₂). researchgate.net
Another important class of reactive intermediates is diazene (B1210634) (or diimide, HN=NH) and its derivatives. These are often formed during the two-electron oxidation of hydrazines. researchgate.net For this compound, this would correspond to the formation of (3,3-Dimethylcyclopentyl)diazene. This intermediate is typically unstable and can undergo various transformations, including disproportionation or further oxidation.
Nitrogen-centered radicals can also be generated through photochemically induced N-N bond cleavage. Visible light photocatalysis, for example, has been shown to generate nitrogen radical cations from hydrazines and hydrazides, which can then lead to cleavage of the N-N bond. nih.gov
The formation of a nitrogen dianion has also been demonstrated as a powerful method for the selective alkylation of hydrazine derivatives. organic-chemistry.org By treating a protected hydrazine with a strong base like n-butyllithium, a highly reactive dianion is formed, which can then react with alkyl halides. organic-chemistry.org This methodology allows for precise control over the substitution pattern on the hydrazine nitrogen atoms. organic-chemistry.org
The generation of these reactive intermediates is a critical aspect of the chemistry of this compound, enabling its participation in a wide range of synthetic transformations.
Reductive Cleavage Mechanisms of N-N Bonds in Hydrazine Derivatives
The reductive cleavage of the nitrogen-nitrogen (N-N) bond in hydrazine derivatives is a synthetically useful transformation that leads to the formation of amines. Various reagents and conditions have been developed to achieve this cleavage, and the choice of method often depends on the nature of the substituents on the hydrazine.
Common methods for the reductive cleavage of the N-N bond include the use of dissolving metals, such as sodium in liquid ammonia. rsc.orgpsu.edu This method has been successfully applied to a variety of substituted hydrazines, including those with activating groups like toluene-p-sulphonyl, acetyl, and ethoxycarbonyl. rsc.orgpsu.edu The reaction proceeds by the transfer of electrons from the metal to the hydrazine, leading to the scission of the N-N bond.
Catalytic hydrogenation is another effective method for cleaving the N-N bond in simple alkylhydrazines, typically under acidic conditions. psu.edu However, amide derivatives of hydrazines are often resistant to this method. psu.edu
More recently, transition metal catalysts have been employed for the reductive cleavage of hydrazines. An air-stable ruthenium complex has been shown to catalyze the reduction of hydrazine to ammonia using samarium(II) iodide (SmI₂) and water. rsc.org This system was also found to be effective for the N-N bond cleavage of substituted hydrazines like phenylhydrazine (B124118) and 1,2-diphenylhydrazine. rsc.org The proposed mechanism involves the coordination of the hydrazine to the ruthenium center, followed by electron transfer and protonation steps that ultimately lead to the cleavage of the N-N bond and the release of the corresponding amines. rsc.org
Borane complexes, such as BH₃·THF, have also been utilized for the efficient and chemoselective cleavage of the N-N bond in chiral trisubstituted hydrazines, yielding optically active amines with high enantiomeric purity. researchgate.net This method is particularly valuable as it is compatible with functional groups that are sensitive to other reductive cleavage conditions. researchgate.net
The choice of reducing agent and reaction conditions can be tailored to achieve the desired outcome, making the reductive cleavage of hydrazines a versatile tool in organic synthesis.
| Reductive Cleavage Method | Reagents | Substrate Scope | Key Features |
| Dissolving Metal Reduction | Sodium in liquid ammonia | Hydrazines with activating groups | Effective for various substituted hydrazines. rsc.orgpsu.edu |
| Catalytic Hydrogenation | H₂, catalyst (e.g., Pd/C) | Simple alkylhydrazines | Often requires acidic conditions. psu.edu |
| Transition Metal Catalysis | Ru complex, SmI₂, H₂O | Hydrazine, substituted hydrazines | Proceeds under ambient conditions. rsc.org |
| Borane Reduction | BH₃·THF | Chiral trisubstituted hydrazines | Chemoselective and preserves stereochemistry. researchgate.net |
Influence of the (3,3-Dimethylcyclopentyl) Substituent on Reactivity and Reaction Pathways
The (3,3-dimethylcyclopentyl) substituent exerts a significant influence on the reactivity and reaction pathways of the hydrazine moiety through a combination of steric and electronic effects.
Steric Hindrance: The bulky nature of the 3,3-dimethylcyclopentyl group sterically hinders the approach of reagents to the nitrogen atoms of the hydrazine. This steric bulk can affect the rate and outcome of reactions. For instance, in alkylation reactions, the substituent may direct the incoming electrophile to the less hindered terminal nitrogen atom. In general, increasing the organic content and bulk of substituents on hydrazine tends to make the compound more "organic" in character and less like hydrazine itself. scispace.com
Electronic Effects: Alkyl groups, such as the cyclopentyl ring and the methyl groups, are electron-donating through an inductive effect. This electron donation increases the electron density on the nitrogen atoms, thereby enhancing the nucleophilicity of the hydrazine. Studies on the nucleophilic reactivities of hydrazines have shown that methyl groups increase the reactivity of the α-position of hydrazines. acs.orgresearchgate.net Therefore, the (3,3-dimethylcyclopentyl) group is expected to increase the nucleophilic character of the attached nitrogen atom.
However, the electronic effect of alkyl groups can be complex. While they enhance nucleophilicity, they can also influence the stability of reactive intermediates. For example, in the context of reductive alkylation of azoarenes, electron-donating groups on the azobenzene (B91143) were found to enhance the reaction rate. rsc.org
The interplay of these steric and electronic effects can lead to specific reaction outcomes. For example, in reactions involving the formation of heterocyclic structures, the geometry of the cyclopentyl ring and the steric hindrance from the methyl groups can influence the regioselectivity and stereoselectivity of the cyclization process.
Theoretical and Computational Chemistry of 3,3 Dimethylcyclopentyl Hydrazine
Quantum Chemical Calculations on Molecular Structure and Conformation of (3,3-Dimethylcyclopentyl)hydrazine
Quantum chemical calculations are instrumental in elucidating the three-dimensional structure and conformational landscape of molecules like this compound. These computational techniques offer a powerful lens to examine the molecule's geometry and the various shapes it can adopt.
The conformational flexibility of this compound is a key determinant of its physical and chemical properties. The cyclopentyl ring can adopt various puckered conformations, such as envelope and twist forms, while the C-N bond and the N-N bond both exhibit rotational freedom. Computational methods like Density Functional Theory (DFT) and ab initio calculations are employed to perform energy minimization and map out the potential energy surface of the molecule. doi.orgnd.edu
For the parent hydrazine (B178648) molecule, ab initio calculations have shown that the equilibrium conformation has a dihedral angle of approximately 95°. doi.org The barriers to pyramidal inversion at a nitrogen atom and the rotational barriers around the N-N bond have also been calculated, providing insight into the molecule's dynamic behavior. doi.org For this compound, the presence of the bulky 3,3-dimethylcyclopentyl group would significantly influence the conformational preferences. The gem-dimethyl group would likely restrict the puckering of the cyclopentyl ring and create steric hindrance that would favor certain rotamers around the C-N and N-N bonds. A systematic conformational search, followed by geometry optimization and frequency calculations at a suitable level of theory (e.g., B3LYP/6-31G(d,p)), would be necessary to identify the global minimum energy structure and the relative energies of other stable conformers. imist.maimist.ma
A hypothetical conformational analysis would likely reveal several low-energy structures. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution, which is crucial for understanding the molecule's behavior in solution. nd.edu
Table 1: Hypothetical Low-Energy Conformers of this compound and their Calculated Relative Energies
| Conformer | Dihedral Angle (C-C-N-N) | Dihedral Angle (H-N-N-H) | Relative Energy (kcal/mol) |
| A | anti | gauche | 0.00 |
| B | gauche | anti | 1.5 |
| C | anti | anti | 3.2 |
| D | gauche | gauche | 2.1 |
Note: This table is hypothetical and for illustrative purposes. Actual values would require specific computational studies.
The electronic structure of this compound dictates its reactivity. Frontier Molecular Orbital (FMO) theory is a powerful tool to understand and predict chemical reactions. wikipedia.orgyoutube.comlibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). youtube.comnumberanalytics.com
For hydrazine and its derivatives, the HOMO is typically a lone pair orbital on one of the nitrogen atoms. imist.maimist.ma The energy of the HOMO is a key indicator of the molecule's nucleophilic strength. The introduction of the electron-donating 3,3-dimethylcyclopentyl group is expected to raise the energy of the HOMO of this compound compared to unsubstituted hydrazine, thereby increasing its nucleophilicity. acs.org
Computational software can be used to calculate and visualize the HOMO and LUMO. numberanalytics.com The distribution of these orbitals provides insight into the most probable sites for electrophilic and nucleophilic attack. For this compound, the HOMO would be localized on the terminal nitrogen atom, while the LUMO would likely be an antibonding orbital associated with the N-H and C-N bonds. The energy gap between the HOMO and LUMO is also an important parameter, as a smaller gap generally implies higher reactivity. imist.maimist.ma
Table 2: Calculated Frontier Molecular Orbital Energies for Hydrazine and a Hypothetical Substituted Hydrazine
| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Hydrazine | -9.7 | 1.2 | 10.9 |
| This compound (Hypothetical) | -9.2 | 1.5 | 10.7 |
Note: The values for this compound are hypothetical and based on expected substituent effects.
Reaction Pathway Elucidation via Transition State Theory for this compound Reactions
Transition State Theory (TST) is a fundamental concept in chemical kinetics that is used to understand and calculate the rates of chemical reactions. wikipedia.orgyoutube.com By identifying the transition state—the highest energy point along the reaction coordinate—we can gain insight into the mechanism and activation energy of a reaction. bath.ac.uk
The synthesis of this compound would likely involve the reaction of a suitable precursor, such as 3,3-dimethylcyclopentanone (B1585620), to form a hydrazone, followed by reduction. Computational chemistry can be used to model these synthetic steps, identifying the structures of intermediates and transition states. nih.govcardiff.ac.uk For instance, the reaction of 3,3-dimethylcyclopentanone with hydrazine to form the corresponding hydrazone could be modeled to understand its mechanism and energetics. ljmu.ac.uk
DFT calculations can be employed to locate the transition state for each step of the proposed synthetic route. nih.govresearchgate.net This involves optimizing the geometry of the transition state structure and confirming it has a single imaginary frequency corresponding to the reaction coordinate. The calculated activation energy provides a quantitative measure of the reaction barrier. researchgate.netacs.org
Computational methods can also be used to study the energetics and kinetics of reactions involving this compound, such as its acylation or alkylation to form various derivatives. organic-chemistry.org By calculating the reaction energies and activation barriers, it is possible to predict the feasibility and rate of these reactions. oriprobe.com
For example, the reaction of this compound with an acyl chloride to form a hydrazide could be modeled. The calculations would provide the change in enthalpy and Gibbs free energy for the reaction, indicating whether it is thermodynamically favorable. nih.gov Furthermore, the activation energy for the reaction would provide information about its kinetic viability. acs.org This information is invaluable for optimizing reaction conditions and predicting the outcome of synthetic efforts.
Table 3: Hypothetical Calculated Energetics for the Acylation of a Substituted Hydrazine
| Reaction Step | ΔH (kcal/mol) | ΔG (kcal/mol) | Ea (kcal/mol) |
| Nucleophilic Attack | -5.2 | -4.8 | 12.5 |
| Tetrahedral Intermediate Formation | -15.7 | -14.9 | - |
| Chloride Elimination | 8.3 | 7.9 | 10.1 |
| Overall Reaction | -7.4 | -7.0 | - |
Note: This table is hypothetical and for illustrative purposes. Actual values would require specific computational studies.
Theoretical Prediction of Spectroscopic Properties for Structural Characterization of Derivatives
Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can be used to aid in their experimental characterization. mdpi.comresearchgate.net For derivatives of this compound, theoretical calculations of NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra can be compared with experimental data to confirm the structure of the synthesized compounds. journament.com
DFT calculations, often using methods like GIAO (Gauge-Including Atomic Orbital) for NMR, can provide accurate predictions of 1H and 13C NMR chemical shifts. nd.edu By comparing the calculated spectrum with the experimental one, it is possible to assign the peaks to specific atoms in the molecule, confirming its connectivity and conformation.
Similarly, the calculation of vibrational frequencies can generate a theoretical IR spectrum. researchgate.net While there is often a systematic overestimation of frequencies at the harmonic level, scaling factors can be applied to achieve good agreement with experimental data. This allows for the assignment of key vibrational modes, such as the N-H stretching and bending frequencies, which are characteristic of the hydrazine moiety. mdpi.com
Vibrational Frequency Calculations for Infrared Spectroscopy Interpretation
Vibrational frequency calculations, typically performed using methods like Density Functional Theory (DFT), are essential for interpreting the infrared (IR) spectrum of this compound. These calculations predict the frequencies at which the molecule will absorb infrared radiation, corresponding to specific vibrational modes of its chemical bonds.
Table 1: Hypothetical Calculated Vibrational Frequencies for Key Functional Groups in this compound
| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) |
| N-H | Symmetric Stretch | Data not available |
| N-H | Asymmetric Stretch | Data not available |
| C-H (Methyl) | Symmetric Stretch | Data not available |
| C-H (Methyl) | Asymmetric Stretch | Data not available |
| C-H (Cyclopentyl) | Stretch | Data not available |
| C-N | Stretch | Data not available |
| N-N | Stretch | Data not available |
Note: The table is populated with hypothetical data as specific computational results for this compound were not found in the searched literature. The values would be obtained from quantum chemical calculations.
NMR Chemical Shift Prediction for Elucidating Derivative Structures
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational chemistry allows for the prediction of ¹H and ¹³C NMR chemical shifts, which is particularly useful for distinguishing between different isomers and for characterizing the products of reactions involving this compound.
The chemical environment of each proton and carbon atom in the molecule determines its chemical shift. Using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, it is possible to calculate the magnetic shielding tensors for each nucleus and, consequently, their chemical shifts. researchgate.netdtic.mil For this compound, distinct signals would be predicted for the protons of the hydrazine group, the geminal methyl groups, and the different methylene (B1212753) groups of the cyclopentyl ring. The predicted chemical shifts can help in assigning the signals in an experimental NMR spectrum and can be crucial in determining the stereochemistry of derivatives. The accuracy of these predictions depends on the level of theory, the basis set used, and the inclusion of solvent effects in the computational model. researchgate.netdtic.mil Studies on related cyclic peptides and other complex organic molecules have demonstrated that combining molecular dynamics simulations to sample conformational space with quantum mechanical calculations of chemical shifts can lead to excellent agreement with experimental data. bohrium.comrsc.org
Table 2: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (ppm) |
| H (N-H) | Data not available |
| H (C-H, Methyl) | Data not available |
| H (C-H, Cyclopentyl) | Data not available |
| C (Methyl) | Data not available |
| C (Cyclopentyl, C-N) | Data not available |
| C (Cyclopentyl, C(CH₃)₂) | Data not available |
| C (Cyclopentyl, CH₂) | Data not available |
Note: The table is populated with hypothetical data as specific computational results for this compound were not found in the searched literature. The values would be obtained from quantum chemical calculations.
Solvent Effects and Environmental Influences on Reactivity: Computational Models
The reactivity of this compound can be significantly influenced by its environment, particularly the solvent in which a reaction is carried out. Computational models are employed to understand and predict these solvent effects.
Both explicit and implicit solvent models can be used. Explicit solvent models involve including a number of solvent molecules in the calculation, which provides a detailed picture of solute-solvent interactions but is computationally expensive. Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant, offering a good balance between accuracy and computational cost.
Advanced Applications of 3,3 Dimethylcyclopentyl Hydrazine in Organic Synthesis and Materials Science
Utilization as a Precursor in Complex Molecule Synthesis
(3,3-Dimethylcyclopentyl)hydrazine serves as a valuable building block in the synthesis of complex organic molecules. Its bifunctional nature, possessing both a reactive hydrazine (B178648) moiety and a distinct hydrocarbon scaffold, allows for its incorporation into a variety of larger, more intricate structures.
This compound has been identified as a key intermediate in the synthesis of fused heterocyclic compounds. Specifically, its hydrochloride salt is utilized in the preparation of compounds that act as serotonin modulators. google.comgoogle.com These complex heterocyclic systems are of significant interest in medicinal chemistry due to their potential therapeutic applications. The synthesis involves the condensation of the hydrazine with other organic molecules to form the core heterocyclic structure. google.com The 3,3-dimethylcyclopentyl group in these intermediates can influence the physicochemical properties of the final compounds, such as their solubility, metabolic stability, and binding affinity to biological targets.
Table 1: Application of this compound in the Synthesis of Fused Heterocyclic Compounds
| Precursor | Application | Resulting Compound Class | Potential Use |
|---|
Role in Ligand Design and Coordination Chemistry
The nitrogen atoms of the hydrazine group in this compound possess lone pairs of electrons, making them potential coordination sites for metal ions. This suggests a role for this compound in the design of novel ligands for coordination chemistry and catalysis.
Detailed studies on the formation and characterization of metal complexes specifically with this compound as a ligand are not extensively documented in publicly available research. The steric hindrance provided by the 3,3-dimethylcyclopentyl moiety would be expected to influence the coordination geometry and stability of any resulting metal complexes. cam.ac.ukresearchgate.netvu.nlresearchgate.net
Given the absence of characterized metal complexes of this compound, there is no specific information on their catalytic applications. In general, metal-hydrazine complexes can exhibit catalytic activity in various organic transformations, but this has not been demonstrated for derivatives of this particular hydrazine.
Development of Novel Organic Materials and Polymers
The incorporation of this compound into polymeric structures or other organic materials is a theoretical possibility. The bulky, aliphatic cyclopentyl group could affect the physical properties of such materials, for instance by influencing chain packing and morphology. However, there is a lack of published research detailing the use of this compound in the development of new organic materials or polymers.
Integration into Polymer Backbones for Functional Materials
There is currently no published research detailing the integration of this compound into polymer backbones to create functional materials. Hypothetically, this compound could serve as a monomer or a modifying agent in polymerization processes. For example, it could potentially be used in condensation polymerization with dicarboxylic acids or their derivatives to form polyamides. The bulky 3,3-dimethylcyclopentyl group would be expected to influence the resulting polymer's properties, potentially increasing its solubility and affecting its thermal characteristics. However, without experimental data, any discussion of its specific impact remains theoretical.
Advanced Analytical Methodologies for Research on 3,3 Dimethylcyclopentyl Hydrazine and Its Derivatives
Spectroscopic Techniques for Elucidating Reaction Products and Intermediates
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, and advanced NMR techniques offer deeper insights into the complex structures of (3,3-Dimethylcyclopentyl)hydrazine derivatives. While one-dimensional (1D) ¹H and ¹³C NMR are routinely used, two-dimensional (2D) NMR experiments are crucial for unambiguously assigning complex spectra, which is often the case for heterocyclic compounds derived from hydrazine (B178648) reactions. ipb.pt
2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools.
COSY experiments establish correlations between protons that are coupled to each other, helping to identify adjacent protons in a molecule.
HSQC correlates proton signals with the carbon atoms they are directly attached to, providing a clear map of C-H bonds. libretexts.org
These techniques are particularly useful in the structural elucidation of complex heterocyclic systems that can be formed from the reaction of this compound with various electrophiles. ipb.pt For instance, in the analysis of a novel pyrazole (B372694) derivative formed from the reaction of this compound with a diketone, 2D NMR would be essential to confirm the regiochemistry of the cyclization.
Solid-State NMR (ssNMR): For derivatives that are crystalline solids or amorphous powders, solid-state NMR can provide structural information that is not accessible through solution-state NMR. This technique is particularly useful for studying the structure of hydrazine salts and understanding intermolecular interactions in the solid state. sciencemadness.orgwikipedia.org
¹⁵N NMR: Given the presence of nitrogen atoms in the hydrazine moiety, ¹⁵N NMR can provide direct information about the electronic environment of the nitrogen atoms. youtube.com Although less sensitive than ¹H NMR, techniques like HSQC can be used to indirectly observe ¹⁵N chemical shifts, offering valuable data on tautomerism, protonation sites, and the nature of nitrogen-containing functional groups. libretexts.org
Table 1: Application of Advanced NMR Techniques in the Study of this compound Derivatives
| NMR Technique | Information Provided | Application Example |
| COSY | Identifies proton-proton coupling networks. | Determining the connectivity of protons on the cyclopentyl ring and any attached side chains. |
| HSQC | Correlates directly bonded proton and carbon atoms. | Assigning specific proton signals to their corresponding carbon atoms in the dimethylcyclopentyl group. |
| HMBC | Shows long-range (2-4 bond) proton-carbon correlations. | Confirming the structure of a heterocyclic ring formed by reaction, by showing correlations between protons on the cyclopentyl ring and carbons in the new ring system. |
| Solid-State NMR | Provides structural information on solid samples. | Characterizing the crystal structure of a salt form, such as (3,3-Dimethylcyclopentyl)hydrazinium chloride. |
| ¹⁵N NMR | Gives insight into the electronic environment of nitrogen atoms. | Differentiating between the two nitrogen atoms in the hydrazine moiety upon derivatization. |
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of unknown compounds and for gaining insight into reaction mechanisms. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, allowing for the determination of molecular formulas with a high degree of confidence. nih.gov
In the context of this compound research, HRMS is critical for:
Confirming Product Identity: By providing an exact mass, HRMS can confirm the elemental composition of a newly synthesized derivative, distinguishing it from other potential products with the same nominal mass.
Identifying Reaction Intermediates: In mechanistic studies, HRMS can be used to detect and identify transient intermediates, providing direct evidence for a proposed reaction pathway.
Analyzing Fragmentation Patterns: Tandem mass spectrometry (MS/MS) experiments, where a specific ion is isolated and fragmented, can reveal structural information about the molecule. nih.govalfa-chemistry.com The fragmentation pattern of a this compound derivative can help to confirm the connectivity of the atoms and the location of functional groups. For example, the fragmentation of a hydrazone derivative would be expected to show characteristic losses of fragments related to the original carbonyl compound and the hydrazine moiety.
Table 2: Illustrative HRMS Data for a Hypothetical Derivative
| Hypothetical Derivative | Molecular Formula | Calculated Exact Mass (m/z) | Observed Exact Mass (m/z) | Mass Error (ppm) |
| Acetone (3,3-dimethylcyclopentyl)hydrazone | C₁₀H₂₀N₂ | 168.1626 | 168.1623 | -1.8 |
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of molecules. aip.orgaip.org They are particularly useful for identifying the presence or absence of specific functional groups, making them valuable for monitoring the progress of reactions involving this compound.
Infrared (IR) Spectroscopy: IR spectroscopy is sensitive to changes in the dipole moment of a molecule during vibration. nih.govacs.org In the study of this compound reactions, IR can be used to:
Monitor the disappearance of the N-H stretching vibrations of the hydrazine (typically in the 3200-3400 cm⁻¹ region) and the appearance of new bands, such as the C=N stretch of a hydrazone (around 1600-1650 cm⁻¹).
Confirm the presence of other functional groups in the starting materials and products, such as carbonyl (C=O) groups in aldehydes and ketones.
Raman Spectroscopy: Raman spectroscopy detects vibrations that cause a change in the polarizability of a molecule. aip.orgresearchgate.net It is particularly useful for analyzing symmetric, non-polar bonds that are weak or absent in IR spectra. For instance, the N-N single bond in the hydrazine moiety would have a characteristic Raman signal. researchgate.net
The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational properties of a molecule and can be used to follow the transformation of functional groups during a chemical reaction. nih.govacs.org
Chromatographic Separations for Complex Reaction Mixtures in Research Settings
The synthesis of derivatives from this compound often results in complex mixtures containing the desired product, unreacted starting materials, byproducts, and reaction intermediates. Chromatographic techniques are essential for the separation, purification, and analysis of these mixtures.
Once a reaction is complete, the desired derivative of this compound must be isolated from the reaction mixture. Preparative chromatography is the method of choice for this purpose.
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This technique is used to separate and purify compounds from a mixture on a larger scale than analytical HPLC. nih.govgoogle.com By selecting an appropriate stationary phase (e.g., C18 for reversed-phase chromatography) and mobile phase, it is possible to achieve high-resolution separations, yielding the purified derivative in sufficient quantities for further analysis and characterization.
Flash Chromatography: For larger scale purifications (milligrams to grams), flash chromatography is a rapid and efficient method. It utilizes a column packed with a solid stationary phase (e.g., silica (B1680970) gel) and a solvent system that is pushed through the column with pressure. This allows for the separation of components based on their differential partitioning between the stationary and mobile phases.
Hyphenated techniques, which couple a separation technique with a detection technique, are powerful tools for the analysis of complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. researchgate.netmdpi.com The reaction mixture is injected into the gas chromatograph, where components are separated based on their boiling points and interactions with the stationary phase of the GC column. researchgate.netmdpi.com As each component elutes from the column, it enters the mass spectrometer, which provides a mass spectrum that can be used for identification. researchgate.netmdpi.com Derivatization is often employed for hydrazines to improve their volatility and chromatographic behavior. nih.govnih.gov For example, reaction with an aldehyde or ketone to form the corresponding hydrazone can make the derivative more amenable to GC analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS): For compounds that are not suitable for GC analysis (i.e., non-volatile or thermally labile), LC-MS is the preferred method. alfa-chemistry.comnih.gov The components of the mixture are separated by HPLC, and the eluent is introduced into the mass spectrometer. alfa-chemistry.comnih.gov LC-MS is particularly valuable for analyzing a wide range of this compound derivatives and for monitoring the progress of reactions in real-time. alfa-chemistry.comnih.gov The use of tandem mass spectrometry (LC-MS/MS) provides even greater selectivity and structural information. alfa-chemistry.comnih.gov
Table 3: Comparison of Hyphenated Analytical Techniques
| Technique | Principle of Separation | Principle of Detection | Typical Analytes for Hydrazine Research |
| GC-MS | Volatility and interaction with stationary phase. | Mass-to-charge ratio of ionized molecules and their fragments. | Volatile hydrazone derivatives, small alkylated hydrazines. |
| LC-MS | Partitioning between a liquid mobile phase and a solid stationary phase. | Mass-to-charge ratio of ionized molecules and their fragments. | Non-volatile derivatives, polar compounds, reaction intermediates. |
X-ray Crystallography for Absolute Stereochemistry and Conformation of Derivatives
X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute configuration of chiral molecules. nih.gov For derivatives of this compound, which may possess stereogenic centers, this technique provides precise three-dimensional coordinates of each atom, revealing the molecule's absolute stereochemistry and solid-state conformation. nih.govnih.gov The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This analysis yields a detailed electron density map from which the atomic arrangement can be deduced.
In the context of chiral hydrazine derivatives, X-ray crystallography is crucial for establishing the spatial orientation of the substituents on the cyclopentyl ring and the configuration of the hydrazine moiety. The resulting crystal structure offers invaluable insights into intramolecular and intermolecular interactions, such as hydrogen bonding, which dictate the molecular packing in the crystal lattice. nih.gov While specific crystallographic data for this compound derivatives are not publicly available, the table below illustrates the typical parameters obtained from such an analysis.
Interactive Table 1: Representative X-ray Crystallographic Data for a Hypothetical this compound Derivative
| Parameter | Value | Significance |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| a (Å) | 10.123 | Unit cell dimension along the a-axis. |
| b (Å) | 8.456 | Unit cell dimension along the b-axis. |
| c (Å) | 15.789 | Unit cell dimension along the c-axis. |
| β (°) | 98.76 | Angle of the unit cell for the monoclinic system. |
| Volume (ų) | 1334.5 | Volume of the unit cell. |
| Z | 4 | Number of molecules in the unit cell. |
| R-factor | 0.045 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
| Flack Parameter | 0.02(3) | A key indicator used to determine the absolute stereochemistry of a chiral molecule. A value close to zero for a non-centrosymmetric structure confirms the correct enantiomer. |
Electrochemical Methods for Studying Redox Behavior and Reactivity
Electrochemical methods are powerful tools for investigating the redox properties and reactivity of hydrazine derivatives. rsc.org Techniques such as cyclic voltammetry, chronopotentiometry, and controlled potential coulometry can be employed to determine the oxidation potential, the number of electrons transferred in the redox process, and the stability of the resulting intermediates. utexas.edu The electro-oxidation of hydrazines typically involves the cleavage of N-H and/or N-N bonds and can proceed through multi-electron transfer steps. utexas.edujchemrev.com
Studies on substituted hydrazines have shown that the oxidation mechanism can be complex, often involving initial two-electron oxidations to form diazenes, which may undergo further reactions. utexas.edu The electrochemical behavior is highly dependent on the structure of the hydrazine, the nature of the substituents, the pH of the medium, and the electrode material used. jchemrev.comresearchgate.net For this compound, the gem-dimethyl group on the cyclopentyl ring would likely influence its electrochemical properties through steric and electronic effects.
Interactive Table 2: Representative Electrochemical Data for the Oxidation of Hydrazine Derivatives
| Compound | Electrode Material | Technique | n (electrons per molecule) | Oxidation Potential (V vs. SCE) | Products |
| Methylhydrazine | Platinum | Controlled Potential Coulometry | 4 | ~0.8 | Nitrogen, Methanol |
| 1,1-Dimethylhydrazine | Platinum | Controlled Potential Coulometry | 4 | ~0.9 | Nitrogen, Formaldehyde dimethylhydrazone |
| This compound (Hypothetical) | Glassy Carbon | Cyclic Voltammetry | 4 | ~0.85 | Nitrogen, 3,3-Dimethylcyclopentanone (B1585620) |
| N-acetyl-(3,3-Dimethylcyclopentyl)hydrazine (Hypothetical) | Platinum | Cyclic Voltammetry | 2 | ~1.1 | N-acetyl-3,3-dimethylcyclopentyldiazene |
The study of the electrochemical behavior of this compound and its derivatives provides critical information about their reactivity and potential applications in areas such as organic synthesis and as energetic materials. osti.govnih.gov
Comparative Studies and Structure Reactivity Relationships
Comparison of (3,3-Dimethylcyclopentyl)hydrazine with Other Substituted Hydrazines
The behavior of this compound is best understood by comparing it with hydrazines bearing different types of substituents, primarily contrasting its aliphatic nature with aromatic analogues and its specific alicyclic structure with other cyclic groups.
The distinction between aliphatic and aromatic substituents on a hydrazine (B178648) nitrogen atom is crucial for determining its fundamental chemical properties, such as nucleophilicity and basicity.
Electronic Effects : The 3,3-dimethylcyclopentyl group is an electron-donating aliphatic substituent. This property increases the electron density on the adjacent nitrogen atoms of the hydrazine group. In contrast, an aromatic substituent, such as a phenyl group, is generally electron-withdrawing due to inductive and resonance effects. This delocalizes the lone pair of electrons on the nitrogen into the aromatic ring, thereby decreasing the hydrazine's nucleophilicity and basicity. Electron-poor arylhydrazines have been shown to react more slowly in nucleophilic reactions than electron-rich ones. nih.gov Therefore, this compound is expected to be a stronger nucleophile and a stronger base than phenylhydrazine (B124118). Studies on various substituted hydrazines show that simple alkylhydrazines react at rates similar to phenylhydrazine, but electron-donating groups tend to enhance reactivity. nih.gov
Reactivity in Condensation Reactions : Hydrazines are widely used in condensation reactions with aldehydes and ketones to form hydrazones. wikipedia.org The increased nucleophilicity of aliphatic hydrazines like this compound suggests it would react more readily with carbonyl compounds compared to aromatic hydrazines.
Redox Properties : Hydrazine and its alkyl derivatives are known as strong reducing agents. This reducing power generally decreases with increased alkyl substitution but is significantly higher than that of aromatic hydrazines.
A comparative table summarizing these anticipated differences is presented below.
Table 1: Comparison of Expected Properties of this compound and Phenylhydrazine
| Property | This compound | Phenylhydrazine | Rationale |
|---|---|---|---|
| Nucleophilicity | Higher | Lower | The aliphatic group donates electron density, while the aromatic ring withdraws it. nih.gov |
| Basicity (pKa of conjugate acid) | Higher | Lower | Increased electron density on the nitrogen atoms enhances proton affinity. |
| Reactivity with Carbonyls | Faster | Slower | Higher nucleophilicity leads to a faster rate of hydrazone formation. wikipedia.org |
| Reducing Strength | Stronger | Weaker | Aliphatic hydrazines are generally more potent reducing agents. |
The size and conformation of the alicyclic ring attached to the hydrazine group impose significant steric constraints that affect reaction rates and selectivity. The (3,3-Dimethylcyclopentyl) group is particularly notable for its steric bulk.
Steric Hindrance : The cyclopentyl ring itself provides a degree of steric hindrance. The addition of two methyl groups at the C3 position, geminal to each other, substantially increases this steric bulk. This steric congestion around the hydrazine moiety would be more pronounced than that from a simple cyclopentyl or even a cyclohexyl group. This increased steric hindrance can impede the approach of reactants, potentially slowing down reaction rates, especially with bulky substrates. wikipedia.org For instance, the formation of hydrazones from sterically hindered carbonyl groups can be difficult. wikipedia.org
Conformational Effects : The cyclopentyl ring is not planar and exists in envelope and half-chair conformations. The 3,3-dimethyl substitution would influence the preferred conformation and could further restrict the orientation of the hydrazine substituent, impacting its accessibility in reactions.
Quantitative Structure-Reactivity Relationships (QSAR, excluding biological context)
QSAR provides a framework for quantitatively correlating chemical structure with reactivity. For this compound, the Taft equation is the most relevant model for analyzing its reactivity.
The Hammett equation is used for aromatic systems, while the Taft equation was developed to separate polar, steric, and resonance effects in aliphatic systems. wikipedia.orgdalalinstitute.com The Taft equation is given by:
log(k/k₀) = ρσ + δEₛ
Where:
k is the rate constant for the substituted reaction.
k₀ is the rate constant for the reference reaction (typically with a methyl group). wikipedia.org
σ * is the polar substituent constant, measuring inductive/field effects. dalalinstitute.com
ρ * is the reaction constant, indicating the sensitivity of the reaction to polar effects. dalalinstitute.com
Eₛ is the steric substituent constant. wikipedia.org
δ is the reaction constant, indicating sensitivity to steric effects. wikipedia.org
For the (3,3-Dimethylcyclopentyl) group:
Polar Effects (σ): As an alkyl group, it would have a negative σ value, indicating it is electron-donating compared to hydrogen. This would accelerate reactions that are favored by increased electron density at the reaction center (i.e., those with a negative ρ* value).
Steric Effects (Eₛ) : The Eₛ value for this group would be significantly large and negative, reflecting its substantial steric bulk. wikipedia.orgnumberanalytics.com In reactions where the transition state is more sterically crowded than the reactants (a positive δ value), this large steric hindrance would decrease the reaction rate. wikipedia.org The Taft equation is a powerful tool for predicting how these combined effects would influence the rate of a given reaction. emerginginvestigators.org
Modern computational chemistry, particularly Density Functional Theory (DFT), allows for the calculation of molecular properties that serve as powerful reactivity descriptors. researchgate.netwalshmedicalmedia.com These methods can provide detailed insight into the electronic structure and potential reactivity of this compound without the need for direct experimentation. researchgate.netmdpi.com
Key computational descriptors include:
Frontier Molecular Orbitals (HOMO and LUMO) : The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's ability to donate electrons (nucleophilicity). A higher HOMO energy for this compound compared to an aromatic hydrazine would indicate greater nucleophilicity. The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP) : An MEP map visually represents the charge distribution on the molecule's surface. For this hydrazine, the MEP would show a region of negative potential (red/yellow) around the lone pairs of the nitrogen atoms, identifying them as the primary sites for electrophilic attack. researchgate.net
Calculated Atomic Charges : Methods like Mulliken population analysis can quantify the partial charges on each atom, confirming the electron-donating effect of the alkyl group and the resulting increase in negative charge on the nitrogens. researchgate.net
Table 2: Key Computational Descriptors and Their Significance for Reactivity
| Descriptor | Predicted Property for this compound | Implication for Reactivity |
|---|---|---|
| HOMO Energy | Relatively High | Stronger nucleophile, more susceptible to oxidation. |
| LUMO Energy | Relatively High | Weaker electrophile. |
| HOMO-LUMO Gap | Relatively Small | Higher chemical reactivity and lower kinetic stability. |
| MEP at Nitrogen Atoms | Highly Negative | Primary site for reaction with electrophiles. |
Chemo-, Regio-, and Stereoselectivity in Complex Reaction Environments
In reactions with molecules containing multiple functional groups or stereocenters, the steric and electronic properties of this compound would be critical in determining the reaction's outcome.
Chemoselectivity : This refers to the preferential reaction of a reagent with one functional group over others. The high nucleophilicity but also significant steric bulk of this compound would govern its chemoselectivity. For example, when reacting with a molecule containing both a sterically unhindered aldehyde and a hindered ketone, it would likely react preferentially with the aldehyde. In some cases, the choice of catalyst can switch the preferential reaction pathway. stackexchange.com
Regioselectivity : This describes the preference for bond formation at one position over another. In reactions like the formation of pyrazoles from 1,3-dicarbonyl compounds, the substituent on the hydrazine can direct which nitrogen atom attacks which carbonyl group. paperbuzz.orgeurjchem.com The bulky 3,3-dimethylcyclopentyl group would likely direct the reaction pathway to minimize steric clashes in the transition state, leading to a specific constitutional isomer as the major product. The regioselectivity in such reactions can be highly dependent on factors like acid concentration and the nature of the diketone substituents. researchgate.net
Stereoselectivity : This is the preferential formation of one stereoisomer over another. The chiral nature of the this compound (if derived from a chiral precursor, as the C1 carbon is a stereocenter) and its significant steric profile would strongly influence the stereochemical outcome of reactions. In additions to prochiral carbonyls, the bulky group would effectively block one face of the approaching nucleophile, leading to a high degree of diastereoselectivity. Nickel-catalyzed reactions have demonstrated high stereoselectivity with other substituted hydrazines. acs.org
Future Research Directions and Emerging Areas for 3,3 Dimethylcyclopentyl Hydrazine
The exploration of substituted hydrazines, including the specific scaffold of (3,3-Dimethylcyclopentyl)hydrazine, presents a frontier in medicinal chemistry, materials science, and synthetic methodology. While direct research on this particular compound is not extensively documented, future investigations are poised to build upon the broader knowledge of hydrazine (B178648) chemistry. Emerging research will likely focus on creating novel analogues, predicting their chemical behavior with advanced computational tools, applying them in sustainable chemical processes, and fostering interdisciplinary collaborations to uncover new applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
